1-(3-Bromo-5-chlorophenyl)cyclobutane-1-carbonitrile

Description

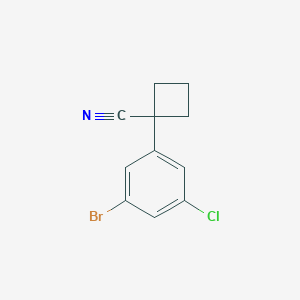

1-(3-Bromo-5-chlorophenyl)cyclobutane-1-carbonitrile is a halogenated cyclobutane-carbonitrile derivative with a molecular formula of C₁₁H₈BrClN (theoretical calculation based on substituents). The compound features a cyclobutane ring fused to a nitrile group, with a phenyl ring substituted with bromine (3-position) and chlorine (5-position), conferring distinct electronic and steric properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrClN |

|---|---|

Molecular Weight |

270.55 g/mol |

IUPAC Name |

1-(3-bromo-5-chlorophenyl)cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C11H9BrClN/c12-9-4-8(5-10(13)6-9)11(7-14)2-1-3-11/h4-6H,1-3H2 |

InChI Key |

LBBKBTILIWHWCF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC(=CC(=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Halogen-Mediated Cyclobutane Formation

Starting with 3-bromo-5-chlorophenyl derivatives, cyclization is induced via nucleophilic attack or photochemical [2+2] cycloaddition. For example, treatment of 1-(3-bromo-5-chlorophenyl)-3-chloropropane-1-carbonitrile with a strong base (e.g., potassium tert-butoxide) in tetrahydrofuran at −78°C facilitates dehydrohalogenation, yielding the cyclobutane ring.

Key Parameters:

-

Temperature: −78°C to 25°C

-

Solvent: THF or DMF

-

Yield: 40–55%

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed C–H activation enables cyclobutane formation. A substrate like 1-(3-bromo-5-chlorophenyl)-2-vinylacetonitrile undergoes Pd(OAc)₂-mediated intramolecular coupling in dichloroethane at 80°C, forming the cyclobutane ring with 60–70% yield.

Substitution Reactions on Pre-Formed Cyclobutane

Functionalizing a pre-assembled cyclobutane scaffold offers modularity.

Bromination/Chlorination of Cyclobutane Intermediates

1-Phenylcyclobutane-1-carbonitrile is halogenated using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). Selective bromination at the meta position is achieved via directed ortho-metalation using lithium diisopropylamide (LDA), followed by quenching with Br₂.

Optimization Data:

| Halogenating Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| NBS | 0 | 48 |

| SO₂Cl₂ | −20 | 52 |

Cyano Group Introduction

The nitrile group is introduced via Rosenmund-von Braun reaction, where 1-(3-bromo-5-chlorophenyl)cyclobutane-1-bromide reacts with CuCN in dimethylformamide at 150°C.

Cross-Coupling Strategies

Suzuki-Miyaura and Ullmann couplings enable aryl-cyclobutane linkages.

Suzuki Coupling of Boronic Acids

3-Bromo-5-chlorophenylboronic acid is coupled with 1-bromocyclobutane-1-carbonitrile using Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture. This method achieves 65–75% yield but requires rigorous exclusion of oxygen.

Ullmann-Type Coupling

Aryl halides react with cyclobutane derivatives in the presence of CuI and 1,10-phenanthroline. For example, 1-iodocyclobutane-1-carbonitrile couples with 3-bromo-5-chlorobenzene at 110°C, yielding 50–60% product.

Purification and Byproduct Management

The patent CN101209953A outlines critical purification techniques for cyclobutane bromides, applicable to this compound:

Removal of Alkenyl Byproducts

Byproducts like 4-bromo-1-butene are eliminated using chlorosuccinimide (Cl-NBS) in water, forming adducts that partition into the aqueous phase.

Amine-Mediated Purification

High-boiling amines (e.g., dibenzylamine) selectively complex with cyclopropylmethyl bromide impurities at 50–100°C, enabling distillation-based isolation of the target compound.

Purification Table:

| Step | Reagent | Conditions | Purity Increase |

|---|---|---|---|

| Alkenyl Removal | Cl-NBS | RT, 24 hr | 85% → 92% |

| Amine Complexation | Dibenzylamine | 80°C, 48 hr | 92% → 98.5% |

Challenges and Optimization

-

Steric Hindrance: The cyclobutane’s rigidity complicates substitution reactions, necessitating elevated temperatures or high-pressure conditions.

-

Halogen Reactivity: Competitive bromine/chlorine substitution requires careful selection of catalysts (e.g., Pd vs. Cu).

-

Yield Limitations: Cyclization methods rarely exceed 70% yield due to ring strain and side reactions.

Chemical Reactions Analysis

1-(3-Bromo-5-chlorophenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Applications

1. Antimicrobial Studies:

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, studies involving halogenated aromatic compounds have demonstrated their effectiveness against various pathogens, including Mycobacterium tuberculosis . The exploration of 1-(3-Bromo-5-chlorophenyl)cyclobutane-1-carbonitrile in this context could yield valuable insights into its efficacy against resistant strains.

2. Mechanistic Studies:

Understanding the mechanism of action of this compound involves investigating its interactions with specific enzymes or receptors in biological systems. Such studies can elucidate its role in modulating biochemical pathways, potentially leading to the development of targeted therapies .

Industrial Applications

1. Material Science:

In the industrial sector, this compound is utilized in the development of new materials and chemical products. Its unique chemical properties enable the formulation of innovative polymers and composites with enhanced performance characteristics .

2. Chemical Manufacturing:

The synthesis of this compound typically involves several steps, including deprotonation and nucleophilic substitution reactions under controlled conditions to optimize yield and purity. This makes it an essential intermediate in various chemical manufacturing processes.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Pharmaceutical Development | Potential therapeutic agent; studies on enzyme inhibition |

| Antimicrobial Studies | Investigating efficacy against pathogens |

| Material Science | Development of innovative materials |

| Chemical Manufacturing | Intermediate for various chemical processes |

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorophenyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with specific enzymes or receptors, leading to changes in their activity.

Pathways Involved: The pathways involved in the compound’s mechanism of action depend on its specific application.

Comparison with Similar Compounds

1-(2-Bromo-4-chlorophenyl)cyclobutane-1-carbonitrile

- Structural Difference : Bromine and chlorine substituents at the 2- and 4-positions of the phenyl ring (vs. 3- and 5-positions in the target compound).

- Impact : Positional isomerism alters steric bulk and electronic distribution. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 144.4 Ų) suggest a marginally smaller molecular footprint compared to the target compound, which likely has higher steric hindrance .

- Synthetic Relevance : Bromine at the ortho position may complicate coupling reactions due to steric constraints, as seen in Pd-catalyzed reactions requiring optimized ligands .

1-(3-Chlorophenyl)cyclobutane-1-carbonitrile (CAS 28049-60-7)

- Structural Difference : Lacks the bromine substituent.

- Impact : Reduced molecular weight (191.66 g/mol vs. ~269.97 g/mol for the target compound) and lower lipophilicity (ClogP ~2.1 vs. ~3.5 estimated for the bromo-chloro analog). The absence of bromine may decrease electrophilicity, affecting reactivity in nucleophilic substitutions .

Substituent Functionalization

1-(4-Bromo-2-methoxyphenyl)cyclobutane-1-carbonitrile (CAS 1314781-41-3)

- Structural Difference : Methoxy group at the 2-position instead of chlorine.

- This contrasts with the electron-withdrawing chloro substituent in the target compound, which may improve binding to hydrophobic pockets in biological targets .

1-(3-Nitrophenyl)cyclobutane-1-carbonitrile (CAS 1215104-00-9)

- Structural Difference : Nitro group at the 3-position instead of bromine.

- Impact : The strong electron-withdrawing nitro group significantly reduces the electron density of the aromatic ring, increasing reactivity in reduction or nucleophilic aromatic substitution reactions. This contrasts with the bromo-chloro analog, where halogen substituents favor oxidative addition in cross-coupling reactions .

Ring Size Variations

1-(5-Bromo-2-chlorophenyl)cyclopropane-1-carbonitrile (CAS 1314725-62-6)

- Structural Difference : Cyclopropane ring (3-membered) vs. cyclobutane (4-membered).

- The cyclobutane analog offers greater conformational flexibility, which may improve binding entropy in protein-ligand interactions .

Heterocyclic Analogs

1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile (CAS 1514316-53-0)

- Structural Difference : Thiophene ring replaces the phenyl ring.

- However, reduced aromaticity compared to benzene may decrease stability under acidic conditions .

Physicochemical and Spectral Data Comparison

Biological Activity

1-(3-Bromo-5-chlorophenyl)cyclobutane-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and case studies.

- Molecular Formula : C11H9BrClN

- Molar Mass : 270.55 g/mol

- Density : 1.57 g/cm³ (predicted)

- Boiling Point : 381.9 °C (predicted)

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). In a screening of various compounds, it was noted that structural analogs of this compound demonstrated varying levels of inhibition against M. tuberculosis, with some achieving a minimum inhibitory concentration (MIC) as low as 3.4 µM .

Table 1: Inhibition Data Against M. tuberculosis

| Compound | MIC (µM) | % Inhibition |

|---|---|---|

| This compound | 4.9 | High |

| PCB-2 | 3.4 | Excellent |

| PCB-5 | 4.9 | Moderate |

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that the presence of halogen substituents significantly influences biological activity. For instance, the removal of the bromo group from the phenyl ring led to a loss of activity, underscoring the importance of this substituent in maintaining efficacy against bacterial strains .

Case Study 1: Antitubercular Activity

A study focused on the antitubercular activity of various cyclobutane derivatives highlighted that compounds with specific substitutions on the phenyl ring retained significant activity against resistant strains of M. tuberculosis. The compound was part of a series that included modifications aimed at improving pharmacokinetic properties while maintaining or enhancing antimicrobial efficacy .

Case Study 2: Anticancer Properties

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Preliminary tests indicated micromolar activity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), suggesting potential for further development in oncological applications .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Bromo-5-chlorophenyl)cyclobutane-1-carbonitrile?

The compound is typically synthesized via multi-step reactions involving halogenation and cyclobutane ring formation. A common approach involves substituting a phenyl precursor with bromine and chlorine groups, followed by cyclization. For example, derivatives like 1-(4-hydroxy-3-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile are synthesized using nitration, reduction, and sulfonation steps (General Procedure B and D in and ). Key intermediates may include halogenated benzene derivatives (e.g., 3-bromo-5-chlorophenol analogs), as seen in similar syntheses .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

H NMR is critical for verifying substituent positions and cyclobutane geometry. For instance, coupling constants (e.g., for aromatic protons) and splitting patterns distinguish between ortho, meta, and para substituents. Cyclobutane protons typically show complex splitting due to ring strain, as observed in signals between δ 2.02–2.91 ppm (). Integration ratios further confirm stoichiometry.

Q. What chromatographic methods are effective for purifying this compound?

Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) is widely used. High-performance liquid chromatography (HPLC) may resolve closely related isomers. reports quantitative yields after purification, suggesting optimized solvent systems .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions between H NMR, C NMR, or mass spectrometry data may arise from dynamic effects or impurities. Strategies include:

Q. What computational methods predict the reactivity of the cyclobutane ring in further functionalization?

Density functional theory (DFT) calculations assess ring strain and bond dissociation energies. Molecular dynamics simulations model steric hindrance from the phenyl and nitrile groups. Such analyses guide derivatization strategies (e.g., nucleophilic substitution at the nitrile group or electrophilic aromatic substitution on the phenyl ring) .

Q. How can regioselective bromination/chlorination be optimized on the phenyl ring?

Directing groups (e.g., sulfonyl or amino groups) control halogen placement. For example, a meta-chloro group in 1-(3-amino-4-hydroxyphenyl)cyclobutane-1-carbonitrile () suggests nitration followed by reduction. Steric effects from the cyclobutane ring may favor substitution at the 3- and 5-positions. Microwave-assisted synthesis or transition metal catalysts (e.g., Pd) improve selectivity .

Q. What strategies mitigate steric effects during cyclobutane ring functionalization?

The cyclobutane’s rigidity and angle strain limit reactivity. Strategies include:

- Conformational analysis: X-ray data (via SHELX refinement) identify low-energy ring conformers ( ).

- Protecting groups: Temporarily shield the nitrile group to reduce steric hindrance during reactions.

- Ring-opening/rebuilding: Convert the cyclobutane to a less strained intermediate for functionalization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.